4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Descripción
This compound is a structurally complex benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a furan-containing benzamide moiety. Its synthesis involves multi-step reactions, including nucleophilic additions, cyclization, and alkylation, as observed in analogous compounds . Key structural features include:
- Imidazole ring: Provides a heterocyclic scaffold for functionalization.
Spectral characterization (IR, NMR, MS) confirms its tautomeric stability, with the thione form predominating due to the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .
Propiedades
IUPAC Name |
4-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-16-4-7-18(25)13-21(16)28-22(30)15-33-24-26-10-11-29(24)19-8-5-17(6-9-19)23(31)27-14-20-3-2-12-32-20/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHKAKVFDZNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[2-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- CAS Number : 1207037-70-4
- Molecular Formula : C27H24ClN5O5S
- Molecular Weight : 566.0 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. Preliminary studies suggest that the imidazole ring plays a crucial role in modulating the activity of these targets by forming hydrogen bonds and hydrophobic interactions.
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | U251 (human glioblastoma) | 23.30 ± 0.35 | |
| Compound C | WM793 (human melanoma) | <10 |
These findings suggest that modifications to the benzamide structure can enhance cytotoxicity, potentially leading to the development of novel anticancer agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, certain benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial for tumor growth and metastasis:
Case Studies
In a recent study, researchers synthesized several benzamide derivatives and tested their biological activities. One notable compound exhibited an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin, demonstrating its potential as a more effective treatment option.
Study Summary:
- Objective : To evaluate the anticancer potential of synthesized benzamide derivatives.
- Methodology : Cell viability assays were performed on various cancer cell lines.
- Results : Several compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhances cytotoxicity.
- The imidazole moiety contributes significantly to binding affinity with target proteins.
- Substituents on the furan ring can modulate solubility and bioavailability.
Comparación Con Compuestos Similares
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes are compared below with derivatives from diverse chemical classes, emphasizing substituent effects and bioactivity correlations.
Functional Group Variations in Benzimidazole Derivatives
describes benzimidazole analogs (e.g., compounds 2–12) with substitutions such as indole, acetamide, and thiazolidinone groups. Key differences include:
Sulfonamide and Imidazole-Based Agrochemicals
Cyazofamid (), a commercial fungicide, shares an imidazole-sulfonamide backbone but differs in substituents:
Key Insight: The target compound’s carbamoyl and benzamide groups may reduce agrochemical toxicity compared to cyazofamid’s cyano and sulfonamide motifs, favoring pharmaceutical over agricultural use .
Triazole and Benzamide Hybrids
highlights triazole derivatives (e.g., compounds 7–15 ) with sulfonylphenyl and difluorophenyl groups. Comparative
Key Insight : The imidazole core in the target compound offers greater synthetic versatility for alkylation compared to triazoles, which require tautomeric control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
